molecular formula C16H14ClFN2O3 B2755747 Propyl 4-(6-chloro-3-fluoropyridine-2-amido)benzoate CAS No. 1445689-19-9

Propyl 4-(6-chloro-3-fluoropyridine-2-amido)benzoate

Cat. No.: B2755747
CAS No.: 1445689-19-9
M. Wt: 336.75
InChI Key: KXSBEKCQJKWMEC-UHFFFAOYSA-N
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Description

The compound “Propyl 4-(6-chloro-3-fluoropyridine-2-amido)benzoate” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted with a chlorine atom at the 6-position and a fluorine atom at the 3-position . The 4-position of the pyridine ring is linked to a benzoate group through an amide linkage. The benzoate group is further substituted with a propyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions . For example, 3,4-Difluoropyridine can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (pyridine and benzoate), halogens (chlorine and fluorine), an amide linkage, and a propyl group .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the halogen atoms might be replaced through nucleophilic substitution reactions . The amide linkage could be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of fluorine might increase its stability and decrease its reactivity compared to similar compounds without fluorine .

Properties

IUPAC Name

propyl 4-[(6-chloro-3-fluoropyridine-2-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2O3/c1-2-9-23-16(22)10-3-5-11(6-4-10)19-15(21)14-12(18)7-8-13(17)20-14/h3-8H,2,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSBEKCQJKWMEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=N2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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